4-(4-methoxyphenyl)-12,12-dimethyl-5-(2-propan-2-ylidenehydrazinyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
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Overview
Description
3-(4-methoxyphenyl)-6,6-dimethyl-2-[2-(1-methylethylidene)hydrazino]-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex heterocyclic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thienopyrimidine derivatives, including 3-(4-methoxyphenyl)-6,6-dimethyl-2-[2-(1-methylethylidene)hydrazino]-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one, typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common reagents used in these reactions include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal . The reaction conditions often involve heating the reactants in solvents such as xylene or toluene, sometimes in the presence of desiccants like calcium chloride .
Industrial Production Methods
Industrial production methods for thienopyrimidine derivatives may involve large-scale synthesis using similar cyclization reactions. The choice of reagents and solvents can be optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-6,6-dimethyl-2-[2-(1-methylethylidene)hydrazino]-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the thienopyrimidine ring, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(4-methoxyphenyl)-6,6-dimethyl-2-[2-(1-methylethylidene)hydrazino]-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent for various diseases due to its diverse biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-6,6-dimethyl-2-[2-(1-methylethylidene)hydrazino]-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to the disruption of metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and affecting cellular signaling.
DNA Interaction: The compound could intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine-4-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Indole Derivatives: Indole-based compounds also possess diverse biological activities and are used in similar research applications.
Uniqueness
3-(4-methoxyphenyl)-6,6-dimethyl-2-[2-(1-methylethylidene)hydrazino]-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern and the presence of the pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidine core. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C21H24N4O3S |
---|---|
Molecular Weight |
412.5g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-12,12-dimethyl-5-(2-propan-2-ylidenehydrazinyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C21H24N4O3S/c1-12(2)23-24-20-22-18-17(15-10-21(3,4)28-11-16(15)29-18)19(26)25(20)13-6-8-14(27-5)9-7-13/h6-9H,10-11H2,1-5H3,(H,22,24) |
InChI Key |
KSYGCVCGDXWYNP-UHFFFAOYSA-N |
SMILES |
CC(=NNC1=NC2=C(C3=C(S2)COC(C3)(C)C)C(=O)N1C4=CC=C(C=C4)OC)C |
Canonical SMILES |
CC(=NNC1=NC2=C(C3=C(S2)COC(C3)(C)C)C(=O)N1C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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